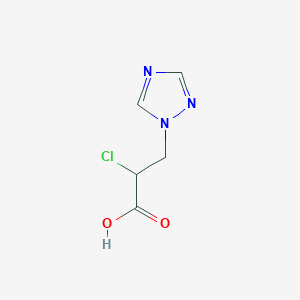

2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-chloro-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNOKGHPLYOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 2-chloropropanoic acid with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and related derivatives:

Key Comparative Analyses

Electronic and Steric Effects

- Chlorine vs. Hydroxyl/Amino Groups: The chlorine atom in the target compound introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to the hydroxyl or amino-substituted analogs. For example, 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (pKa ~3–4) is less acidic than the chlorinated derivative (estimated pKa ~2–3) due to reduced electron withdrawal .

- Boc Protection: The tert-butoxycarbonyl (Boc) group in C₁₁H₁₈N₄O₄ shields the amino group, enhancing stability during synthetic reactions .

Biological Activity

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 1564684-96-3) is a derivative of triazole compounds that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 175.57 g/mol

- Structure : The compound features a chloro substituent and a triazole ring, which are critical for its biological activity.

Synthesis

The synthesis of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of propanoic acid derivatives with triazole-containing reagents. This process can yield various derivatives with distinct biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In particular:

- Compounds synthesized in related studies showed effectiveness against both Gram-positive and Gram-negative bacteria.

- The activity was assessed using standard methods against various strains, revealing a promising spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

Research indicates that 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid exhibits anti-inflammatory properties:

- In vitro studies showed that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells .

- The anti-inflammatory effects were attributed to the modulation of immune responses and cytokine release.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects:

- Studies indicated that it could inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- The mechanisms involved may include apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activities of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant reduction in TNF-α levels in treated cells | Peripheral blood mononuclear cells culture |

| Study 2 | Effective against multiple bacterial strains | Antimicrobial susceptibility testing |

| Study 3 | Induced apoptosis in cancer cell lines | Cell viability assays |

The biological activity of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid is believed to be mediated through several mechanisms:

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines reduces inflammation.

- Antimicrobial Action : Interference with bacterial cell wall synthesis or function.

- Cell Cycle Arrest : Induction of apoptosis in malignant cells through various signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a triazole moiety to a chloro-substituted propanoic acid backbone. Key steps include:

- Triazole Activation : Use nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the triazole group at the β-position .

- Chlorination : Optimize chlorination using reagents like thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions to preserve the carboxylic acid group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (40–60°C) minimizes side reactions .

- Purification : Employ reverse-phase HPLC or recrystallization (using ethanol/water mixtures) to achieve ≥95% purity .

Q. How should researchers characterize the structural integrity of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid?

Methodological Answer: Use a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and chlorine substituent (δ 4.2–4.5 ppm for CH₂Cl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.04 for C₅H₆ClN₃O₂) .

- Elemental Analysis : Validate stoichiometry (C: 33.1%, H: 2.8%, N: 19.4%, Cl: 16.4%) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30), monitoring at λ = 210–220 nm .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 216 → 154 for quantification) to enhance specificity in complex samples .

- Validation Parameters : Assess linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing stereoisomers of this compound?

Methodological Answer:

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to induce enantioselectivity at the β-carbon .

- Dynamic Resolution : Apply kinetic resolution via lipase-catalyzed esterification to separate enantiomers .

- Analytical Challenges : Characterize stereoisomers using chiral HPLC (Chiralpak AD-H column) or CD spectroscopy .

Q. What strategies resolve discrepancies in NMR data for triazole-containing derivatives?

Methodological Answer:

- Solvent Effects : Use deuterated DMSO to enhance proton exchange and clarify splitting patterns for triazole protons .

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectral changes at 25°C vs. −20°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- MD Simulations : Predict solvation effects and transition states using AMBER or GROMACS .

- SAR Studies : Corrogate electronic parameters (Hammett σ) with experimental yields to refine synthetic pathways .

Q. What experimental designs address conflicting bioactivity data in antifungal studies?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 0.1–100 µM against Candida albicans to establish EC₅₀ values .

- Resistance Profiling : Compare MICs across fungal strains with triazole-resistant mutations (e.g., CYP51A variants) .

- Metabolite Tracking : Use ¹⁴C-labeled analogs to study hydrolysis of the chloro-propanoic moiety in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.